molecular formula C7H5F9O2 B1332108 Ethyl perfluoropentanoate CAS No. 424-36-2

Ethyl perfluoropentanoate

Cat. No. B1332108
CAS RN: 424-36-2
M. Wt: 292.1 g/mol
InChI Key: JBEYNXOZKKQLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds can be complex due to the challenges associated with the introduction of fluorine atoms into organic molecules. Paper describes the synthesis of diverse trifluoromethyl heterocycles using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. Although this paper does not directly address ethyl perfluoropentanoate, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of multiple fluorine atoms attached to carbon chains or rings. The fluorine atoms significantly alter the physical and chemical properties of these molecules compared to their non-fluorinated counterparts. The papers provided do not offer specific details on the molecular structure of ethyl perfluoropentanoate, but the structural analysis of related compounds, such as the branched perfluoropolyethers mentioned in paper , can provide valuable information on the general structural characteristics of perfluorinated ethers.

Chemical Reactions Analysis

Perfluorinated compounds typically exhibit a high level of chemical inertness, making them resistant to many common chemical reactions. The papers do not provide specific reactions for ethyl perfluoropentanoate, but paper discusses the biotransformation of N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) in rats, which is a process that could be relevant to understanding the metabolic pathways and potential environmental persistence of ethyl perfluoropentanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by their high electronegativity and the small size of the fluorine atom, which leads to unique properties such as high thermal stability and hydrophobicity. Paper describes the synthesis of a perfluorinated polymer and its subsequent characterization, including thermal stability and ion exchange capacity. While this does not directly pertain to ethyl perfluoropentanoate, it does highlight the typical properties of perfluorinated materials that could be extrapolated to understand the properties of ethyl perfluoropentanoate.

Scientific Research Applications

Environmental Behavior and Effects

  • Indoor and Outdoor Presence : Ethyl perfluoropentanoate, as a part of perfluoroalkyl substances (PFAS), is found in various environmental matrices, indicating its widespread presence. Indoor sources significantly contribute to outdoor contamination, highlighting the need for understanding its environmental transport mechanisms and behavior (Shoeib et al., 2004).

  • Water Contamination and Source Characterization : Studies reveal the occurrence of perfluoroalkyl substances, including ethyl perfluoropentanoate, in surface waters, reflecting their persistence and the complexity of environmental mixtures. This emphasizes the necessity to characterize sources and pathways to control and mitigate their environmental impact (Nguyen et al., 2011).

  • Biotransformation and Degradation : Research on the biotransformation of perfluoroalkyl acid precursors, including ethyl perfluoropentanoate, elucidates the mechanisms involved in their degradation and the formation of shorter-chained perfluoroalkyl acids. This knowledge is crucial for assessing their environmental fate and potential toxicological effects (Zhang et al., 2020).

Industrial and Technological Applications

  • Electrochemical Applications : Ethyl perfluoropentanoate-related compounds are used in the enhancement of lithium-ion batteries, specifically in improving the cycling performance of cathodes at elevated temperatures. This application showcases its potential in energy storage technologies (Huang et al., 2016).

  • Vapor Pressure and Adsorption Studies : Understanding the vapor pressure and adsorption capacities of ethyl perfluoropentanoate is essential for determining how it behaves in the environment and developing methods for its removal. This is particularly relevant in addressing pollution and ensuring environmental safety (Schindler et al., 2013).

Future Directions

Perfluorinated compounds, including Ethyl perfluoropentanoate, are of increasing regulatory concern due to their widespread presence and potential toxicity . Future research will likely focus on understanding the environmental impact of these compounds, developing safer alternatives, and improving methods for their detection and removal .

properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYNXOZKKQLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335697
Record name Ethyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl perfluoropentanoate

CAS RN

424-36-2
Record name Ethyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Nonafluorovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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